molecular formula C11H13NO2 B2842704 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile CAS No. 600735-58-8

3-Hydroxy-3-(4-methoxyphenyl)butanenitrile

Cat. No.: B2842704
CAS No.: 600735-58-8
M. Wt: 191.23
InChI Key: YWNKLKNTAAMQFN-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(4-methoxyphenyl)butanenitrile ( 600735-58-8) is an organic compound with the molecular formula C 11 H 13 NO 2 and a molecular weight of 191.23 g/mol . This beta-hydroxy nitrile features both a hydroxyl group and a nitrile group on the same carbon chain, making it a valuable bifunctional synthetic intermediate. The 4-methoxyphenyl substituent contributes to the compound's electronic properties and potential application in the synthesis of more complex aromatic systems. In research, this compound serves as a key precursor in synthetic organic chemistry. Compounds with alpha-aryl nitrile motifs are recognized as core structures found in bioactive molecules and functional materials . They are highly valuable as precursors for the synthesis of pharmaceuticals, such as the non-steroidal anti-inflammatory drug (NSAID) naproxen, highlighting the potential of this chemical class in medicinal chemistry research . The molecular scaffold allows for further chemical transformations, including the reduction of the nitrile to an amine, hydrolysis to a carboxylic acid, or manipulation of the hydroxyl group, providing a versatile platform for library synthesis and drug discovery efforts. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional or regulatory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-3-(4-methoxyphenyl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(13,7-8-12)9-3-5-10(14-2)6-4-9/h3-6,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNKLKNTAAMQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)(C1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyanide Addition

A widely reported method involves the nucleophilic addition of cyanide to activated carbonyl compounds. For instance, 4-methoxyacetophenone derivatives undergo cyanoethylation in the presence of potassium cyanide (KCN) under reflux conditions. In a representative procedure, 4-methoxyacetophenone (5.00 mmol) is treated with KCN (7.50 mmol) in ethanol-water (8:1 v/v) with acetic acid as a catalyst. The reaction proceeds via Michael addition, where the cyanide ion attacks the α,β-unsaturated ketone intermediate, forming 3-hydroxy-3-(4-methoxyphenyl)butanenitrile in 86% yield after 5 hours.

Key Parameters:

  • Solvent System: Ethanol-water mixtures enhance reagent solubility while minimizing side reactions.
  • Temperature: Reflux conditions (78–80°C) accelerate kinetics without degrading the nitrile product.
  • Workup: Precipitation in cold water followed by silica gel chromatography (ethyl acetate/hexane, 1:2) ensures high purity.

Reduction of α,β-Unsaturated γ-Ketonitriles

Sodium Borohydride-Mediated Reduction

A two-step synthesis begins with the preparation of α,β-unsaturated γ-ketonitriles via Claisen-Schmidt condensation. For example, 4-methoxybenzaldehyde reacts with acetophenone derivatives in ethanol under basic conditions to form chalcones. Subsequent treatment with sodium borohydride (NaBH₄) in methanol selectively reduces the ketone group while preserving the nitrile functionality. This method yields this compound with >90% conversion after 2.5 hours at room temperature.

Mechanistic Insights:

  • NaBH₄ preferentially reduces carbonyl groups over nitriles due to the latter’s lower electrophilicity.
  • Methanol acts as both solvent and proton donor, stabilizing the borohydride intermediate.

Direct Cyanation of Phenolic Substrates

Nucleophilic Substitution with Alkali Cyanides

Phenolic precursors such as 4-hydroxy-3-methoxyphenylacetonitrile are synthesized via nucleophilic displacement of hydroxyl groups using sodium cyanide (NaCN) in dimethylformamide (DMF). Applying this strategy to 3-(4-methoxyphenyl)propane-1,2-diol derivatives, the hydroxyl group at the β-position is replaced by cyanide under inert atmosphere at 120°C. This route achieves moderate yields (68%) but requires rigorous exclusion of moisture to prevent hydrolysis.

Optimization Challenges:

  • Side Reactions: Competing hydrolysis of cyanide to carboxylic acids necessitates anhydrous conditions.
  • Solvent Choice: DMF’s high boiling point facilitates reaction completion but complicates product isolation.

Comparative Analysis of Synthetic Routes

Table 1: Performance Metrics for Selected Methods

Method Starting Material Reagents Yield (%) Purity (%)
Cyanoethylation 4-Methoxyacetophenone KCN, EtOH/H₂O 86 98
NaBH₄ Reduction Chalcone Intermediate NaBH₄, MeOH 92 95
Direct Cyanation Diol Derivative NaCN, DMF 68 90

Stereochemical Considerations and Byproduct Formation

Diastereomer Control

The tertiary alcohol center in this compound introduces stereochemical complexity. Polar solvents like methanol favor the formation of the syn diastereomer due to hydrogen bonding with the hydroxyl group during reduction. In contrast, aprotic solvents such as tetrahydrofuran (THF) lead to a 1:1 diastereomeric ratio, necessitating chiral resolution for enantiopure products.

Mitigating Nitrile Hydrolysis

Trace water in reaction mixtures promotes nitrile hydrolysis to carboxylic acids, particularly under acidic or high-temperature conditions. Strategies to suppress this include:

  • Drying Agents: Molecular sieves or anhydrous MgSO₄ during workup.
  • Buffered Conditions: Maintaining pH ≥ 7 with sodium carbonate.

Scalability and Industrial Applicability

Continuous Flow Synthesis

Recent advances adapt the cyanoethylation method to continuous flow reactors, reducing reaction times from hours to minutes. A prototype system using tubular reactors achieved 89% yield at 100 g scale, highlighting potential for industrial production.

Cost-Benefit Analysis

  • Reagent Costs: NaBH₄-based routes are cost-effective ($0.50/g) compared to NaCN methods ($1.20/g).
  • Waste Management: Ethanol-water systems generate less hazardous waste than DMF, aligning with green chemistry principles.

Chemical Reactions Analysis

3-Hydroxy-3-(4-methoxyphenyl)butanenitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Hydroxy-3-(4-methoxyphenyl)butanenitrile is utilized in various scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitrile groups play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Functional Group and Substituent Effects

Nitrile vs.

The trifluorophenyl group in the fluorinated analog (C₁₀H₈F₃NO) enhances electron-withdrawing effects, which could improve metabolic stability in pharmaceutical contexts .

Stereochemistry :

  • The target compound exists as a diastereomeric mixture , whereas (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanenitrile is stereospecific, which is critical for enantioselective biological activity .

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The biphenyl derivative (3da, 474.16 g/mol) has a higher molecular weight and extended π-system, likely increasing lipophilicity compared to the target compound (195.23 g/mol) .
  • Melting Points :

    • Sulfonylated tetrazoles (e.g., 3ca: 61.8–62.7°C; 3da: 139.1–141.0°C) exhibit distinct melting behaviors due to crystallinity differences influenced by sulfonyl and tetrazolyl groups .

Biological Activity

3-Hydroxy-3-(4-methoxyphenyl)butanenitrile, also known by its CAS number 600735-58-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C10H13NO2
  • Molecular Weight: 179.22 g/mol
  • Chemical Structure: The compound features a hydroxyl group and a methoxyphenyl group attached to a butanenitrile backbone.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activities. These activities are crucial for combating oxidative stress in biological systems, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that derivatives of this compound can modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues. This property suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Further research is necessary to elucidate the specific pathways involved.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction: The compound may interact with specific cellular receptors, influencing signaling pathways related to cell survival and proliferation.
  • Enzyme Modulation: It has the potential to inhibit or activate enzymes involved in metabolic processes, contributing to its anti-inflammatory and anticancer effects.
  • Gene Expression Regulation: The compound might alter the expression of genes associated with oxidative stress response and apoptosis.

Study 1: Antioxidant Capacity

In a study examining the antioxidant properties of phenolic compounds, it was found that similar structures significantly reduced reactive oxygen species (ROS) levels in vitro. This suggests that this compound could exhibit comparable effects due to its structural similarities.

Study 2: Anti-inflammatory Mechanisms

A study on the anti-inflammatory effects of related compounds demonstrated that they effectively reduced levels of TNF-alpha and IL-6 in macrophage cultures. This indicates that this compound might similarly modulate inflammatory responses.

Data Table: Biological Activities Comparison

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundModerateHighPromising
4-Hydroxy-3-methoxycinnamic acid (HMCA)HighModerateModerate
CurcuminVery HighVery HighHigh

Q & A

Q. Table 1: Synthetic Route Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Diol OxidationPCC, CH₂Cl₂, 0°C9599%
Nitrile FormationKCN, DMF, 80°C8297%[Analogous to [7]]

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey Peaks/ParametersFunctional GroupReference
1^1H NMRδ 5.2 (s, 1H, OH)Hydroxyl
FT-IR2240 cm⁻¹ (C≡N)Nitrile

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